molecular formula C6H12ClNO3 B1338026 Ethyl 2-ethoxy-2-iminoacetate hydrochloride CAS No. 55149-83-2

Ethyl 2-ethoxy-2-iminoacetate hydrochloride

Cat. No.: B1338026
CAS No.: 55149-83-2
M. Wt: 181.62 g/mol
InChI Key: ROLJNUSAWXADTD-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a chemical compound with the molecular formula C6H11NO3.HCl. It is known for its applications in organic synthesis and various scientific research fields. The compound is characterized by its unique structure, which includes an ethoxy group and an imino group attached to an acetate backbone.

Scientific Research Applications

Ethyl 2-ethoxy-2-iminoacetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research on potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Safety and Hazards

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is classified as a combustible liquid and is harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . In case of ingestion, it is advised to call a poison center or doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-2-iminoacetate hydrochloride can be synthesized through the reaction of ethyl cyanoformate with ethanol in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Ethyl cyanoformate+EthanolEthyl 2-ethoxy-2-iminoacetate hydrochloride\text{Ethyl cyanoformate} + \text{Ethanol} \rightarrow \text{this compound} Ethyl cyanoformate+Ethanol→Ethyl 2-ethoxy-2-iminoacetate hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-2-iminoacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-2-iminoacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2,3-butadienoate
  • Ethyl 6-methylpyridine-2-carboxylate
  • Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is unique due to its specific structural features, such as the presence of both ethoxy and imino groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-ethoxy-2-iminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-3-9-5(7)6(8)10-4-2;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLJNUSAWXADTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509512
Record name Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55149-83-2
Record name Ethanediimidic acid, 1,2-diethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55149-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A hydrogen chloride gas was introduced into a diethyl ether solution of an equimolar mixture of ethyl cyanoformate and ethanol at 0° C. or lower, and a precipitated crystal was filtered out and washed with diethyl ether to obtain ethyl ethoxycarbonylformimidate hydrochloride [H5C2O2CC(OC2H5)=NH.HCl]. 5.4 g of this hydrochloride, 40 ml of acetic acid, 5.0 g of phenacylamine hydrochloride (the same as used in Synthesis Example 2) and 4.85 g of anhydrous sodium acetate were mixed and reacted with stirring at 90° to 100° C. for 4 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the role of Ethyl 2-ethoxy-2-iminoacetate hydrochloride in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates?

A: this compound serves as a starting material in an alternative synthetic route for preparing 5-substituted 1H-1,2,4-triazole-3-carboxylates []. It reacts with carboxylic acid hydrazides to form N-acylamidrazones, key intermediates in this synthesis.

Q2: Can you elaborate on the reaction of this compound with carboxylic acid hydrazides?

A: this compound reacts with carboxylic acid hydrazides to yield N-acylamidrazones. These N-acylamidrazones are subsequently reacted with the chloroanhydride of the same carboxylic acid to form diacylamidrazones. Finally, the diacylamidrazones undergo cyclization to produce the desired 5-substituted 1H-1,2,4-triazole-3-carboxylates []. This synthetic route offers a milder and potentially more efficient way to access these valuable heterocyclic compounds.

Q3: Are there alternative methods for preparing the N-acylamidrazone intermediates in this synthesis?

A: Yes, the research indicates that N-acylamidrazones can also be prepared using ethyl thiooxamate as a starting material instead of this compound [, ]. This provides chemists with flexibility in choosing reagents based on availability and reaction optimization.

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